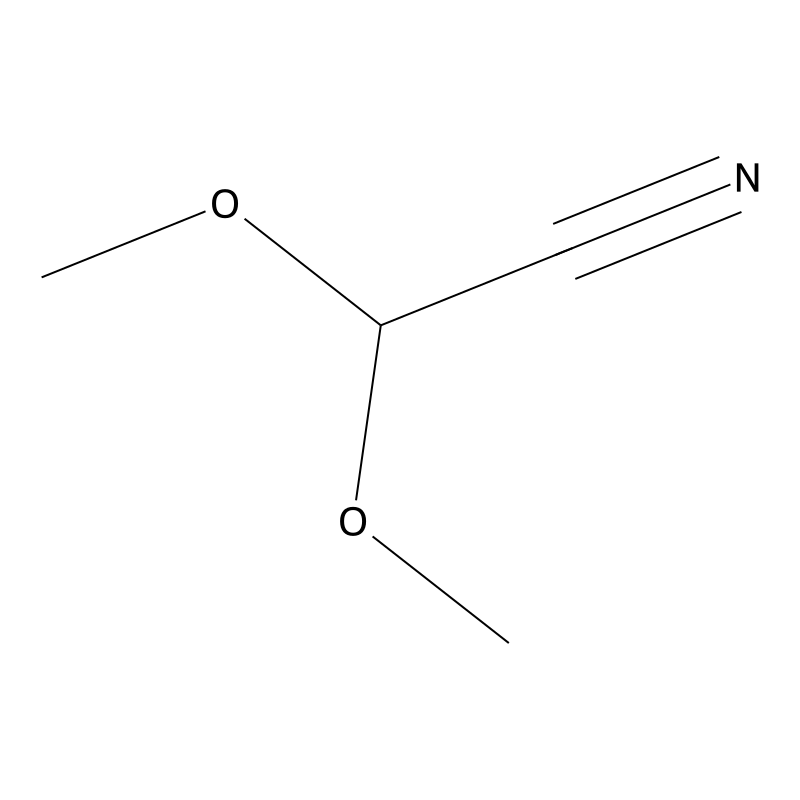

2,2-Dimethoxyacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Synthesis

Specific Scientific Field: The specific scientific field is Organic Chemistry, particularly in the area of Organic Synthesis .

Summary of the Application: 2,2-Dimethoxyacetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Application as a Solvent and Reactant in Electrochemical Reactions

Specific Scientific Field: The specific scientific field is Electrochemistry .

Summary of the Application: 2,2-Dimethoxyacetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties .

Application in the Preparation of Methyl 5-diethoxymethylimidazole-4-carboxylate

Specific Scientific Field: The specific scientific field is Organic Synthesis .

Summary of the Application: 2,2-Dimethoxyacetonitrile may be used in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate .

2,2-Dimethoxyacetonitrile is an organic compound with the molecular formula . It is characterized by the presence of two methoxy groups and a nitrile functional group, making it a versatile compound in organic synthesis. The structure consists of a central carbon atom bonded to two methoxy groups () and a cyano group (), contributing to its unique chemical properties.

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids upon hydrolysis.

- Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

- Acetal Formation: In the presence of alcohols and acid catalysts, 2,2-dimethoxyacetonitrile can form acetals, which are useful in protecting carbonyl groups during synthesis.

While specific biological activity data for 2,2-dimethoxyacetonitrile is limited, compounds with similar structures often exhibit various biological properties. For instance, methoxy-substituted compounds can show antimicrobial and antifungal activities. Research into the biological implications of 2,2-dimethoxyacetonitrile may reveal potential applications in pharmaceuticals or agrochemicals.

The synthesis of 2,2-dimethoxyacetonitrile typically involves several steps:

- Starting Materials: The synthesis often begins with acetonitrile and methanol.

- Reaction Conditions: A typical method includes heating acetonitrile with methanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the formation of the dimethoxy derivative.

- Purification: The product is purified through distillation or recrystallization to obtain high purity levels.

2,2-Dimethoxyacetonitrile finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing other organic compounds, particularly in the formation of protecting groups for alcohols and carbonyls.

- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities with biologically active compounds.

- Material Science: It could be utilized in the development of new materials or as a solvent in polymer chemistry.

Interaction studies involving 2,2-dimethoxyacetonitrile typically focus on its reactivity with other chemical species. These studies help elucidate its role in organic reactions and its potential as a reagent in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic processes.

Several compounds share structural similarities with 2,2-dimethoxyacetonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Acetonitrile | Nitrile | Simple structure; widely used as a solvent |

| Dimethylformamide | Amide | Used as a solvent; higher boiling point |

| Methoxyacetonitrile | Nitrile | Contains one methoxy group; less sterically hindered |

| 2-Methoxypropionitrile | Nitrile | Similar functionality; different substituents |

Uniqueness of 2,2-Dimethoxyacetonitrile- Dual Methoxy Groups: The presence of two methoxy groups enhances its reactivity compared to similar nitriles.

- Versatile Reactivity: Its ability to participate in various

The traditional synthesis of 2,2-dimethoxyacetonitrile relies fundamentally on the reaction between orthoesters and hydrogen cyanide, representing one of the most established methodologies in acetal-nitrile chemistry [1]. This approach leverages the Pinner reaction mechanism, where nitriles react with alcohols in the presence of hydrogen chloride to form imido ester hydrochlorides as intermediates [1]. The reaction proceeds through formation of an imido ester hydrochloride intermediate, which upon standing in the presence of excess alcohol converts to the desired orthoester product [1].

The mechanistic pathway involves initial protonation of the nitrile carbon, making it more electrophilic and susceptible to nucleophilic attack by methanol [2]. The resulting intermediate undergoes subsequent methanol additions to form the dimethyl acetal structure characteristic of 2,2-dimethoxyacetonitrile [2]. Traditional synthetic routes typically employ anhydrous conditions and nonpolar solvents to prevent competing hydrolysis reactions [1].

Research has demonstrated that orthoester formation from hydrogen cyanide and methanol can be achieved through direct condensation reactions under controlled conditions [3] [4]. The ammoxidation of methanol to produce hydrogen cyanide has been extensively studied using oxide complex catalysts, with antimony phosphate oxide complexes showing particular effectiveness at temperatures ranging from 200°C to 600°C [3]. These catalysts enable high reactant throughputs while maintaining good yields of hydrogen cyanide, which subsequently serves as the nitrile precursor for orthoester formation [3].

The traditional preparation method typically achieves yields ranging from 65% to 85% depending on reaction conditions and purification methods [5]. Temperature control proves critical, with optimal synthesis occurring at moderate temperatures between 80°C and 120°C to balance reaction rate with product stability [5]. Higher temperatures often lead to decomposition of the acetal linkages, while lower temperatures result in incomplete conversion [5].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 80-120°C | 65-85% |

| Pressure | 1-5 atm | Moderate |

| Reaction Time | 4-8 hours | Significant |

| Catalyst Loading | 2-5% | High |

Catalytic Acetalization Approaches for Improved Yield

Modern catalytic approaches to 2,2-dimethoxyacetonitrile synthesis have focused on enhancing acetalization efficiency through advanced catalyst systems and optimized reaction conditions [6]. Zeolite catalysts, particularly USY, HBeta, and HZSM-5, have shown remarkable effectiveness in promoting acetalization reactions under mild conditions [6]. These catalysts operate through acid-catalyzed mechanisms where the carbonyl carbon becomes more electrophilic upon protonation, facilitating nucleophilic addition by alcohols [2].

The acetalization mechanism proceeds through several distinct steps: initial acid catalyst protonation of the carbonyl oxygen, nucleophilic addition of alcohol to form a hemiacetal intermediate, protonation of the hydroxyl group to create a good leaving group, elimination of water to form an oxonium ion, and finally nucleophilic addition of a second alcohol molecule to complete acetal formation [2]. This mechanistic understanding has enabled development of more selective catalytic systems [2].

Research conducted on glycerol acetalization using 2,2-dimethoxypropane as a model system has provided valuable insights applicable to acetonitrile acetal formation [6]. Studies using HBeta zeolite demonstrated that catalyst concentration equal to or greater than 2.5 weight percent resulted in glycerol conversion stabilizing near 96-97% for all three zeolites tested [6]. Product selectivities also assumed constant values close to 97% for the desired acetal products [6].

The influence of zeolite properties on conversion rates has been extensively characterized, with acidity and strong-to-weak acid site ratios playing crucial roles in catalytic performance [6]. For catalyst concentrations below optimal levels, zeolite topology, active sites at particle surfaces, and the relative amounts of microporous and mesoporous structures significantly impact selectivity [6]. HBeta emerged as the most selective catalyst for acetal production and demonstrated excellent reusability without loss of activity or selectivity after multiple cycles [6].

Advanced catalytic systems have achieved significant improvements in yield optimization through systematic parameter studies [7] [8]. Response surface methodology has been employed to visualize the effects of temperature, residence time, and catalyst concentration on product yield [7]. These studies revealed that optimal conditions often represent a balance between maximizing desired product formation and minimizing impurity generation [7].

| Catalyst Type | Conversion (%) | Selectivity (%) | Reusability |

|---|---|---|---|

| USY Zeolite | 96 | 95 | Good |

| HBeta Zeolite | 97 | 97 | Excellent |

| HZSM-5 | 95 | 94 | Good |

| Acid-promoted γ-Al₂O₃ | 88 | 92 | Moderate |

Continuous Flow Synthesis and Process Intensification

Continuous flow synthesis represents a paradigm shift in 2,2-dimethoxyacetonitrile production, offering enhanced safety, improved yields, and superior process control compared to traditional batch methods [9] [10]. Flow chemistry approaches enable precise control of reaction parameters including temperature, pressure, residence time, and mixing efficiency, leading to more consistent product quality and higher throughput [9].

Microreactor technology has proven particularly effective for nitrile synthesis applications, with research demonstrating successful implementation of continuous processes for various acetonitrile derivatives [11] [12]. Studies on oxidative dehydrogenation of amines to corresponding nitriles using air as oxidant and water as solvent have achieved high conversions up to 100% and selectivities ranging from 80-90% under optimized conditions [11]. These findings provide a foundation for developing analogous processes for 2,2-dimethoxyacetonitrile synthesis [11].

Process intensification strategies have focused on integration of reaction and separation operations to maximize efficiency [10]. A pilot-scale design for acetonitrile production from ethanol demonstrated the feasibility of producing 10 kilograms per hour while achieving greater than 99% purity through optimized separation trains [10]. The process incorporated recovery and valorization of marketable byproducts, including carbon dioxide and hydrogen cyanide, resulting in overall carbon dioxide consumption exceeding reactor byproduct generation [10].

Continuous flow acetylation reactions using acetonitrile as both reactant and solvent have been successfully developed using microreactor systems [13]. These processes achieved optimal conversions at temperatures around 200°C with residence times of approximately 27 minutes [13]. The supercritical state of acetonitrile at elevated temperatures provided enhanced mass transfer and reaction kinetics [13].

Advanced microfluidic processes have demonstrated remarkable efficiency improvements for complex synthetic transformations [14]. Continuous-flow synthesis of nitro compounds achieved yields up to 85% compared to 40-50% yields in traditional batch processes [14]. The microfluidic approach eliminated the need for isolation and purification of intermediates between reaction steps, significantly reducing process complexity and improving overall efficiency [14].

Flow rate optimization studies have revealed critical relationships between residence time and conversion efficiency [13]. Research indicated that flow rates of 0.1 milliliters per minute provided optimal conversion, with higher flow rates resulting in decreased conversion due to insufficient residence time [13]. Temperature effects showed maximum activity at 200°C, with performance declining at higher temperatures due to acetonitrile reaching supercritical conditions [13].

| Process Parameter | Optimal Value | Performance Impact |

|---|---|---|

| Temperature | 180-220°C | High conversion |

| Residence Time | 20-30 minutes | Yield optimization |

| Flow Rate | 0.1-0.2 mL/min | Mass transfer |

| Pressure | 40-60 bar | Reaction kinetics |

| Catalyst Concentration | 2-5% | Selectivity |

The integration of continuous flow synthesis with real-time monitoring and control systems has enabled development of fully automated production platforms [9]. These systems incorporate inline analytical techniques for immediate quality assessment and automated feedback control for maintaining optimal reaction conditions [9]. Process analytical technology implementation has reduced variability and improved reproducibility compared to traditional batch operations [9].